molecular formula C16H24O3 B13645397 Ethyl 3,5-diisopropyl-4-methoxybenzoate

Ethyl 3,5-diisopropyl-4-methoxybenzoate

Cat. No.: B13645397
M. Wt: 264.36 g/mol
InChI Key: JFTYTDXRMFKJFJ-UHFFFAOYSA-N
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Description

Ethyl 3,5-diisopropyl-4-methoxybenzoate is an aromatic ester featuring a benzoic acid backbone substituted with two isopropyl groups at the 3- and 5-positions, a methoxy group at the 4-position, and an ethyl ester moiety at the 1-position. This compound’s steric and electronic properties are influenced by the bulky isopropyl groups, which introduce significant steric hindrance, and the electron-donating methoxy group, which modulates resonance effects.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 4-methoxy-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C16H24O3/c1-7-19-16(17)12-8-13(10(2)3)15(18-6)14(9-12)11(4)5/h8-11H,7H2,1-6H3

InChI Key

JFTYTDXRMFKJFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C(C)C)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-diisopropyl-4-methoxybenzoate typically involves the esterification of 3,5-diisopropyl-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diisopropyl-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3,5-diisopropyl-4-methoxybenzoic acid.

    Reduction: Formation of 3,5-diisopropyl-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-diisopropyl-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,5-diisopropyl-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Ethyl 3,5-Dimethylbenzoate (NIST Listing )
  • Structural Differences : Replacing the isopropyl groups in Ethyl 3,5-diisopropyl-4-methoxybenzoate with methyl groups reduces steric bulk.
  • Synthesis : Both compounds likely undergo similar esterification or nucleophilic substitution reactions. For example, methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate () was synthesized via a base-mediated (K₂CO₃) alkylation in DMF at 80°C. This compound would require analogous conditions but with adjusted stoichiometry or prolonged reaction times due to steric challenges from isopropyl groups .
Methyl 4-Methoxybenzoate Derivatives
  • Electronic Effects : The methoxy group at the 4-position enhances electron density at the aromatic ring, stabilizing the ester against hydrolysis. This effect is consistent across derivatives, but bulky isopropyl groups in this compound may further slow reaction kinetics compared to smaller substituents .

Physicochemical Properties

Compound Substituents Steric Bulk Solubility (Predicted) Hydrolysis Stability
This compound 3,5-diisopropyl, 4-methoxy High Low (hydrophobic) High (steric shielding)
Ethyl 3,5-dimethylbenzoate 3,5-dimethyl Moderate Moderate Moderate
Methyl 4-methoxybenzoate 4-methoxy Low High (polar solvents) Low (electron donation)

Key Observations :

  • The isopropyl groups in this compound significantly reduce solubility in polar solvents compared to methyl-substituted analogs.
  • Enhanced steric shielding improves resistance to enzymatic or chemical hydrolysis, a critical factor in pharmaceutical or agrochemical applications .

Reactivity and Functionalization

  • Ester Hydrolysis : Bulky isopropyl groups hinder nucleophilic attack at the ester carbonyl, making hydrolysis slower than in less-substituted analogs like ethyl 3,5-dimethylbenzoate.
  • Electrophilic Substitution : The methoxy group directs electrophiles to the ortho/para positions, but steric hindrance from isopropyl groups may limit reactivity at these sites.

Crystallographic and Computational Insights

  • Computational Modeling : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula (), could predict electronic properties like charge distribution and orbital energies, aiding in understanding substituent effects .

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